molecular formula C12H17N5O B6630041 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine

Cat. No.: B6630041
M. Wt: 247.30 g/mol
InChI Key: QIEBZDYBSGAMOZ-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine typically involves the condensation of 1,5-dimethylpyrazole with a suitable pyrimidine derivative. One common method includes the reaction of 1,5-dimethylpyrazole with 4-methoxy-6-methylpyrimidine-2-amine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings play a crucial role in the binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-phenylbenzamide
  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may only contain one type of heterocyclic ring.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8-5-11(18-4)16-12(15-8)13-6-10-7-14-17(3)9(10)2/h5,7H,6H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEBZDYBSGAMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N(N=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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